molecular formula C10H4ClFN2 B13658768 3-Chloro-7-fluoroisoquinoline-4-carbonitrile

3-Chloro-7-fluoroisoquinoline-4-carbonitrile

Cat. No.: B13658768
M. Wt: 206.60 g/mol
InChI Key: PYOBHPMCNHICTC-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₄ClFN₂. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-fluoroisoquinoline-4-carbonitrile typically involves multi-step organic reactions The reaction conditions often require the use of specific reagents such as phosphorus oxychloride (POCl₃) for chlorination and potassium fluoride (KF) for fluorination

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-fluoroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

3-Chloro-7-fluoroisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluoroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroisoquinoline-4-carbonitrile
  • 7-Fluoroisoquinoline-4-carbonitrile
  • 3-Chloro-7-fluoroquinoline-4-carbonitrile

Uniqueness

3-Chloro-7-fluoroisoquinoline-4-carbonitrile is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

3-chloro-7-fluoroisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-10-9(4-13)8-2-1-7(12)3-6(8)5-14-10/h1-3,5H

InChI Key

PYOBHPMCNHICTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1F)Cl)C#N

Origin of Product

United States

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